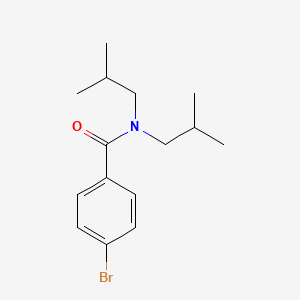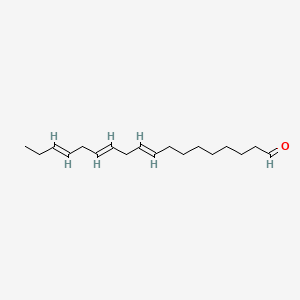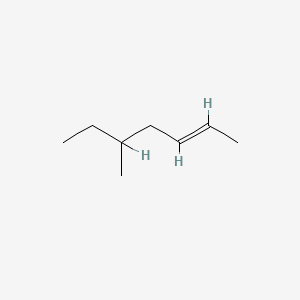
Motretinide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motretinide is a retinoid.
This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.
Aplicaciones Científicas De Investigación
Acne Treatment
Motretinide has been evaluated for its efficacy in the treatment of acne vulgaris. A study conducted by Lassus, Juvakoski, and Lauharanta (1984) compared the effects of this compound with benzoyl peroxide in treating acne vulgaris. The study found that both treatments yielded good results, but this compound was better tolerated, with only one case of intolerance reported, compared to local irritation in 73% of patients using benzoyl peroxide (Lassus, Juvakoski, & Lauharanta, 1984).
Comparison with Other Topical Retinoids
Strauss (1986) provided an overview of various studies examining the efficacy of this compound compared to tretinoin in treating acne. This comparison highlighted the significant place of tretinoin in acne treatment but also presented this compound as a viable alternative used in Europe (Strauss, 1986).
Pharmacokinetics and Teratogenicity
Reiners et al. (1988) studied the transplacental pharmacokinetics of this compound, particularly focusing on its teratogenic doses and their distribution in embryos. The study highlighted differences in teratogenic potency among various retinoids, with this compound showing comparatively lower teratogenicity (Reiners et al., 1988).
Immunological Effects
Athanassiades (1981) explored the adjuvant effect of this compound on cell-mediated immunity. The study found that this compound, along with other retinoids, enhanced cell-mediated immunity to sheep red blood cells in mice (Athanassiades, 1981).
Predictive Relevance in Dermatology
Teelmann and Bollag (1990) analyzed the relevance of mouse models in predicting retinoid activity in human dermatology, particularly in the context of psoriasis. They found that mouse models correctly identified the clinical efficacy of various retinoids, including this compound, in treating psoriasis (Teelmann & Bollag, 1990).
Effects on Skin Properties
Haidl and Plewig (1988) reviewed the impact of various topical retinoids, including this compound, on the physical properties of corneocytes in human skin. Their study demonstrated the exfoliative effects of this compound and its comparative skin tolerance (Haidl & Plewig, 1988).
Investigating Retinoids' Action on Skin
Marks et al. (1986) conducted research on the action of topically applied retinoids, including this compound, on skin biology. They assessed the desquamatory action and changes in the epidermal structure due to these retinoids (Marks, Black, Pearse, & Hill, 1986).
Propiedades
Número CAS |
54757-59-4 |
|---|---|
Fórmula molecular |
C23H31NO2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
Clave InChI |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES isomérico |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
SMILES canónico |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
| 56281-36-8 | |
Sinónimos |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




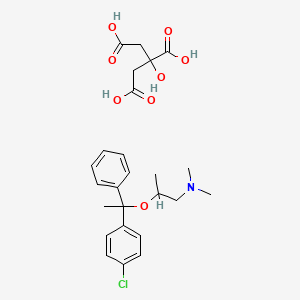
![[1,2,4]Triazolo[3,4-a]phthalazin-3-ol](/img/structure/B1637982.png)

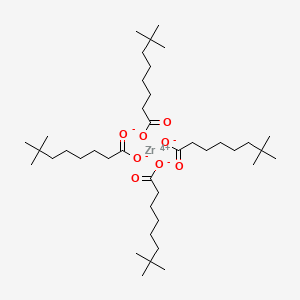
![methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1637987.png)

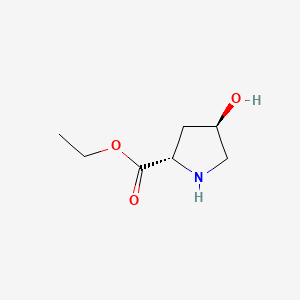
![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)
